molecular formula C14H13NO3S2 B2668844 methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate CAS No. 895487-08-8

methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate

Cat. No.: B2668844
CAS No.: 895487-08-8
M. Wt: 307.38
InChI Key: CBWXRQLBGNFJHM-UHFFFAOYSA-N
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Description

Methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate is a thiophene-based derivative featuring a methyl ester at position 3 of the thiophene ring and a substituted acetamido group at position 2. Thiophene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and structural versatility .

Properties

IUPAC Name

methyl 2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S2/c1-18-14(17)11-7-8-19-13(11)15-12(16)9-20-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWXRQLBGNFJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thiophene ring or the phenylsulfanyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate and related compounds. The mechanism of action often involves apoptosis induction and cell cycle arrest in various cancer cell lines.

CompoundCell LineIC50 (μM)
This compoundHCT-11615.5 ± 1.0
DoxorubicinHCT-116Reference Value

This table illustrates the effectiveness of the compound compared to a well-known chemotherapeutic agent, doxorubicin.

Anti-inflammatory Effects

In addition to anticancer properties, compounds similar to this compound have shown promise in anti-inflammatory applications. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis.

Case Studies

  • Study on Antitumor Activity
    A study published in Journal of Medicinal Chemistry investigated the antitumor effects of thiophene-based compounds, including this compound. The results demonstrated significant cytotoxicity against HCT-116 cells, indicating its potential as a lead compound for further development in cancer therapy.
  • Inflammation Model
    Another study evaluated the anti-inflammatory effects of related thiophene derivatives in a murine model of inflammation. The results suggested that these compounds could effectively reduce inflammatory markers, supporting their potential application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can engage in various binding interactions, while the thiophene ring can participate in electron delocalization and other chemical processes. These interactions contribute to the compound’s overall biological and chemical activity .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Compound Name (Source) Substituents on Thiophene Amide/Other Groups Ester Group Notable Properties
Methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate (Target) Position 2: Phenylsulfanyl-acetamido; Position 3: Methyl ester Flexible phenylsulfanyl linker Methyl High lipophilicity (inferred)
Ethyl 2-(2-cyano-3-phenylacrylamido)-4,5-dimethylthiophene-3-carboxylate () Positions 4,5: Methyl; Position 3: Ethyl ester Cyano-acrylamido with phenyl Ethyl Antioxidant, anti-inflammatory
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate () Positions 2,4: Ethyl ester; Position 5: Acetamido Unmodified acetamido Diethyl High polarity
Ethyl 2-(3-phenylthioureido)-cyclopenta[b]thiophene-3-carboxylate () Fused cyclopenta ring; Position 3: Ethyl ester Thioureido Ethyl Hydrogen-bonding capacity

Biological Activity

Methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring, an acetamide functional group, and a phenylsulfanyl moiety. Its molecular formula is C12H13N1O2S2, with a molecular weight of approximately 273.36 g/mol. The presence of sulfur in its structure suggests potential interactions with biological targets, particularly in antimicrobial and anticancer contexts.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Its mechanism may involve disrupting bacterial cell membranes or inhibiting key enzymes essential for bacterial survival. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has been investigated for its anticancer activity . Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways related to cell proliferation and survival. For instance, compounds with similar thiophene structures have demonstrated cytotoxic effects in cancer cell lines, indicating a potential role for this compound in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Cell Membrane Disruption : The phenylsulfanyl group may enhance the compound's ability to penetrate bacterial membranes, leading to cell lysis.
  • Enzyme Inhibition : It may inhibit enzymes critical for cellular processes, contributing to its antimicrobial and anticancer effects .

In Vitro Studies

A series of studies have assessed the biological activity of related thiophene derivatives:

CompoundActivityTarget OrganismReference
This compoundAntimicrobialS. aureus
Similar Thiophene DerivativeAnticancerFaDu Hypopharyngeal Cells
Other Thiophene CompoundsAntimicrobialE. coli

These findings support the hypothesis that structural features significantly influence biological activity.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound provides insights into optimizing its efficacy:

  • Modification of the Phenyl Group : Alterations in the substituents on the phenyl ring can enhance antimicrobial potency.
  • Variations in Sulfanyl Group : Different sulfanyl substituents may affect the compound's interaction with biological targets.

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate, and what reaction conditions are critical for yield improvement?

  • Methodology : The compound is synthesized via a multi-step process involving (1) cyanoacetylation of a thiophene-3-carboxylate precursor using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the acetamido group, followed by (2) Knoevenagel condensation with benzaldehyde derivatives in toluene with catalytic piperidine and acetic acid. Reaction monitoring via thin-layer chromatography (TLC) and purification by alcohol recrystallization are essential .
  • Critical Parameters :

  • Reagent stoichiometry : Excess benzaldehyde (11 mmol per 10 mmol substrate) ensures complete conversion.
  • Catalyst system : Piperidine (0.35 mL) and acetic acid (1.3 mL) for 5–6 hours under reflux.
  • Yields : 72–94% after recrystallization (Table 1, ).

Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structure of this compound?

  • IR Analysis : Key peaks include:

  • ~3300 cm⁻¹ (N–H stretching of acrylamido group),
  • ~1680 cm⁻¹ (C=O ester),
  • ~1600 cm⁻¹ (C=C aromatic/thiophene) .
    • ¹H NMR : Distinct signals for:
  • Thiophene protons (δ 6.8–7.2 ppm),
  • Methyl ester (δ 3.8–4.0 ppm),
  • Phenylsulfanyl group (δ 7.3–7.6 ppm) .
    • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular formula (e.g., C₁₅H₁₃NO₃S₂), with fragmentation patterns consistent with the acetamido and thiophene moieties .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Challenge : Overlapping signals in ¹H NMR due to aromatic protons or conformational isomerism.
  • Solutions :

  • 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to resolve ambiguities .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict chemical shifts and validate experimental data .
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities in derivatives (e.g., ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate, ).

Q. How can the thiophene core be modified to enhance bioactivity while maintaining synthetic feasibility?

  • Design Principles :

  • Substituent Effects : Electron-withdrawing groups (e.g., –NO₂, –CF₃) on the phenylsulfanyl moiety increase electrophilicity, potentially enhancing antioxidant activity .
  • Ester Group Optimization : Replacing methyl with ethyl or tert-butyl esters improves lipophilicity, aiding membrane permeability in anti-inflammatory assays .
    • Case Study : Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene-3-carboxylates showed 40–60% DPPH radical scavenging at 100 μg/mL, with para-nitro derivatives exhibiting the highest activity .

Q. What in vitro assays are suitable for evaluating the antioxidant and anti-inflammatory potential of this compound?

  • Antioxidant Assays :

  • DPPH Radical Scavenging : Measures hydrogen-donating capacity (IC₅₀ values reported for analogs) .
  • FRAP (Ferric Reducing Antioxidant Power) : Quantifies electron-transfer activity.
    • Anti-Inflammatory Models :
  • Carrageenan-Induced Paw Edema (In Vivo) : Dose-dependent reduction in edema (e.g., 30–50% inhibition at 50 mg/kg for ethyl 4,5-dimethylthiophene derivatives) .
  • COX-2 Inhibition Assays (In Vitro) : Competitive ELISA to assess cyclooxygenase inhibition.

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